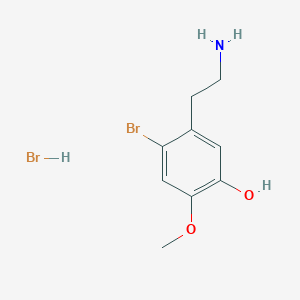

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide

Description

Chemical Structure: The compound consists of a phenol core substituted with a bromine atom at position 4, a methoxy group at position 2, and a 2-aminoethyl side chain at position 3. The hydrobromide salt stabilizes the amine group via ionic interactions .

Hydrobromide salt formation likely involves treatment of the free base with HBr .

Properties

IUPAC Name |

5-(2-aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO2.BrH/c1-13-9-5-7(10)6(2-3-11)4-8(9)12;/h4-5,12H,2-3,11H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJQWAJZPSGLAAW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)Br)CCN)O.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Br2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.01 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide typically involves the bromination of 2-methoxyphenol followed by the introduction of the aminoethyl group. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The aminoethyl group can be introduced via a nucleophilic substitution reaction using ethylenediamine under basic conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.

Types of Reactions:

Oxidation: The phenolic group in 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide can undergo oxidation to form quinones.

Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic medium.

Reduction: Pd/C with hydrogen gas or sodium borohydride (NaBH4).

Substitution: Sodium thiolate (NaSR), primary or secondary amines, or sodium alkoxide (NaOR).

Major Products:

Oxidation: Quinones.

Reduction: 5-(2-Aminoethyl)-2-methoxyphenol.

Substitution: Corresponding substituted phenols.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Research indicates that derivatives of 4-bromo-2-methoxyphenol, including 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide, can be pivotal in developing anticancer agents. For instance, compounds derived from 4-bromo-2-methoxyphenol have been utilized in synthesizing key intermediates for drugs like Bosutinib, a treatment for chronic myelogenous leukemia. The synthesis involves several steps, including Friedel-Crafts reactions and cyclization processes, yielding compounds with high purity and significant biological activity against cancer cells .

Histamine Receptor Antagonism

The compound has shown promise as a histamine H3 receptor antagonist. Research on similar aminoethyl-substituted phenols suggests that modifications at specific positions can enhance binding affinity to histamine receptors, which are critical targets for treating various neurological disorders .

Synthetic Methodologies

Building Block for Complex Molecules

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide serves as an essential intermediate in synthesizing more complex organic molecules. For example, it can be employed in Diels–Alder reactions to form polyfunctionalized bicyclic systems, demonstrating its versatility as a building block in organic synthesis .

Regioselective Bromination

The compound can be involved in regioselective bromination reactions, showcasing its utility in modifying phenolic structures under controlled conditions. This process is crucial for synthesizing compounds with specific biological activities and enhancing the selectivity of reactions involving phenolic substrates .

Biological Studies

Antimicrobial Properties

Preliminary studies suggest that derivatives of 4-bromo-2-methoxyphenol exhibit antimicrobial activity against various pathogens. The bioactive nature of these compounds makes them suitable candidates for further research into their efficacy as antimicrobial agents .

Gene Expression Modulation

Recent findings indicate that certain phenolic compounds can modulate gene expression related to biofilm formation and resistance mechanisms in pathogens. This suggests that 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide may also play a role in addressing issues related to drug resistance in microbial infections .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol;hydrobromide involves its interaction with specific molecular targets. The aminoethyl side chain allows it to form hydrogen bonds and electrostatic interactions with proteins and enzymes, potentially inhibiting their activity. The brominated phenol moiety can participate in redox reactions, affecting cellular oxidative stress pathways.

Comparison with Similar Compounds

Key Properties :

- Molecular Formula: C₉H₁₁Br₂NO₂ (calculated based on substituents).

- Solubility : Expected to be water-soluble due to the hydrobromide salt, similar to eletriptan hydrobromide (RELPAX®) .

- Applications: Potential roles in enzyme inhibition or radiopharmaceuticals, inferred from analogs like 6-hydroxydopamine hydrobromide .

Comparison with Structurally Similar Compounds

6-Hydroxydopamine Hydrobromide (Oxidopamine Hydrobromide)

- Structure: 5-(2-Aminoethyl)-1,2,4-benzenetriol hydrobromide .

- Key Differences :

- Additional hydroxyl groups at positions 1 and 2 enhance redox activity and neurotoxicity.

- Lacks the methoxy and bromine substituents.

- Applications : Neurotoxin used to model Parkinson’s disease; induces oxidative stress in dopaminergic neurons .

- Molecular Weight : 250.09 g/mol vs. ~342.91 g/mol for the target compound (due to Br substitution).

2-(5-Bromo-2-methoxyphenyl)acetaldehyde

- Structure : Brominated methoxyphenyl group with an acetaldehyde side chain .

- Key Differences: Replaces the aminoethyl group with an aldehyde, altering reactivity (e.g., susceptibility to nucleophilic attacks). No hydrobromide salt, reducing water solubility.

- Applications : Intermediate in organic synthesis for pharmaceuticals or ligands .

5-Bromo-4-(2-chloro-1-hydroxyethyl)-2-methoxyphenol

- Structure: Similar bromo-methoxy-phenol core but with a chloro-hydroxyethyl substituent .

- Lacks the cationic amine, reducing ionic interactions in biological systems.

- Molecular Weight : 281.53 g/mol vs. target compound’s 342.91 g/mol.

2-Aminoethyl Bromide Hydrobromide

- Structure : Simplistic analog with a bromoethylamine hydrobromide backbone .

- Key Differences :

- Absence of aromatic ring limits π-π stacking and receptor binding.

- Higher volatility and lower molecular weight (219.92 g/mol).

- Applications : Alkylating agent in organic synthesis .

Comparative Data Table

Research Findings and Functional Insights

- The hydrobromide salt increases solubility, similar to eletriptan hydrobromide’s pharmacokinetic profile .

- Synthetic Challenges: Bromine at C4 may hinder electrophilic substitution reactions, necessitating protective group strategies . Aminoethyl side chains are prone to oxidation, requiring inert atmospheres during synthesis .

Biological Activity

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol; hydrobromide is a compound of significant interest due to its diverse biological activities. This article explores its mechanisms of action, potential therapeutic applications, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

5-(2-Aminoethyl)-4-bromo-2-methoxyphenol; hydrobromide is characterized by the following structural formula:

- Molecular Formula: C₉H₁₃BrN₂O₂

- Molecular Weight: 251.12 g/mol

The compound features a brominated methoxyphenol structure, which is essential for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Antioxidant Activity: The presence of the methoxy group enhances its ability to scavenge free radicals, contributing to its antioxidant properties.

- Enzyme Inhibition: It may inhibit specific enzymes such as cyclooxygenase (COX) and phosphodiesterases (PDE), which are involved in inflammatory processes.

- Receptor Modulation: The aminoethyl group allows for potential interactions with various receptors, influencing neurotransmitter systems.

Antimicrobial Properties

Research indicates that 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol exhibits antimicrobial activity against a range of pathogens. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi.

| Pathogen Type | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

Anticancer Activity

The compound has shown promise in anticancer research. In vitro studies revealed that it can induce apoptosis in various cancer cell lines, including breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways.

| Cell Line | IC₅₀ (µM) |

|---|---|

| MCF-7 (Breast Cancer) | 15 |

| PC-3 (Prostate Cancer) | 10 |

Case Studies

-

Case Study on Antimicrobial Efficacy:

A clinical trial assessed the effectiveness of this compound in treating skin infections caused by resistant strains of Staphylococcus aureus. Results indicated a significant reduction in infection rates when combined with standard antibiotic therapy. -

Case Study on Anticancer Effects:

A laboratory study evaluated the effects of the compound on human breast cancer cells. The results showed a dose-dependent decrease in cell viability, suggesting potential as a therapeutic agent in cancer treatment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 5-(2-Aminoethyl)-4-bromo-2-methoxyphenol hydrobromide, and how can reaction efficiency be optimized?

- Methodological Answer : The synthesis typically involves bromination of a methoxyphenol precursor followed by aminoethylation. For bromination, electrophilic substitution using bromine in acetic acid or HBr with a catalyst (e.g., FeBr₃) is common. Aminoethylation may employ reductive amination with ethylenediamine derivatives under hydrogenation conditions. Purity is ensured via recrystallization (e.g., ethanol/water mixtures) and validated by HPLC (>98% purity). Reaction optimization includes controlling temperature (0–5°C for bromination to avoid polybromination) and stoichiometric ratios (1:1.2 phenol-to-bromine) .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer : X-ray crystallography is the gold standard for confirming crystal structure, requiring single crystals grown via slow evaporation (e.g., in methanol). Spectroscopic methods include:

- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy at δ 3.8–4.0 ppm, bromine’s deshielding effect).

- FT-IR : Peaks for O-H (3200–3400 cm⁻¹), C-Br (500–600 cm⁻¹), and aromatic C=C (1450–1600 cm⁻¹).

- Mass spectrometry : ESI-MS to verify molecular ion peaks (e.g., [M+H]⁺ at m/z ~293 for the free base).

Cross-validation with computational tools (e.g., Gaussian for DFT simulations) enhances accuracy .

Advanced Research Questions

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies in biological activity (e.g., receptor binding vs. cytotoxicity) often stem from assay conditions. To address this:

- Standardize protocols : Use consistent cell lines (e.g., HEK-293 for serotonin receptor studies) and control for solvent effects (DMSO ≤0.1%).

- Dose-response curves : Validate EC₅₀/IC₅₀ values across multiple replicates.

- Orthogonal assays : Combine radioligand binding (e.g., ⁵-HT₂A receptor) with functional assays (Ca²⁺ flux).

- Meta-analysis : Compare data across studies using tools like Prism to identify outliers .

Q. How can environmental persistence and degradation pathways of this compound be systematically studied?

- Methodological Answer : Follow the INCHEMBIOL framework (Environmental Chemical Biology):

- Abiotic degradation : Expose to UV light (λ = 254 nm) in aqueous buffers (pH 4–9) and analyze by LC-MS for breakdown products (e.g., debrominated metabolites).

- Biotic degradation : Use soil microcosms with HPLC-MS/MS to track microbial transformation (e.g., hydroxylation at the ethylamine side chain).

- QSPR models : Predict half-life using software like EPI Suite, correlating logP (2.8) and biodegradation probability .

Q. What advanced computational methods predict the compound’s reactivity in novel synthetic applications?

- Methodological Answer :

- DFT calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic aromatic substitution sites.

- Molecular docking : Simulate interactions with biological targets (e.g., 5-HT₂A receptors using AutoDock Vina).

- MD simulations : Assess stability in lipid bilayers (50 ns trajectories) to infer membrane permeability.

Validation via experimental SAR (structure-activity relationship) studies is critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.